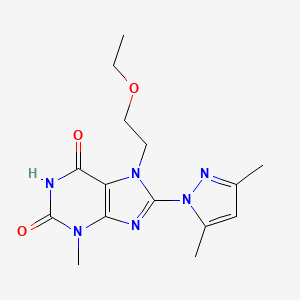

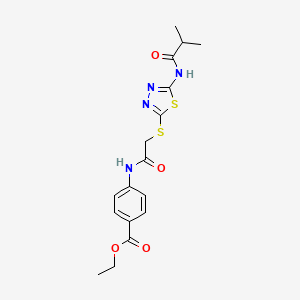

Ethyl 4-(2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of complex molecules involving thiadiazole derivatives is a key area of interest in organic chemistry due to their significant biological and medicinal properties. The synthesis often involves multi-component reactions, highlighting the importance of selecting appropriate catalysts and reaction conditions for achieving high yields of desired products. For instance, the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones demonstrates the utility of K2CO3 as a catalyst in facilitating the reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, showcasing a methodology that could be analogous to or part of the synthetic pathway for the molecule (Laroum et al., 2019).

Molecular Structure Analysis

The thiadiazole ring, a core component of the molecule, is known for its versatility in chemical reactions and as a building block for the synthesis of heterocyclic compounds. Its structural features are pivotal for the molecule's reactivity and potential biological activities. Studies on similar compounds, such as benzothiazole derivatives, underscore the importance of the thiadiazole moiety in contributing to the compound's properties, offering insights into the molecular structure analysis of the subject molecule (Rossi* et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of thiadiazole derivatives involves a range of reactions including cyclization, substitution, and coupling reactions. These reactions are influenced by the thiadiazole core and the substituents attached to it, which can lead to a variety of chemical properties and potential applications in drug development and materials science. The synthesis and reactivity of thiadiazole-containing compounds, as discussed in various studies, provide a foundation for understanding the chemical reactions and properties of the molecule (Yusuf & Jain, 2014).

Aplicaciones Científicas De Investigación

Chemistry and Synthesis

Ethyl 4-(2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate and its derivatives are significant in heterocyclic chemistry, where their synthesis and reactivity are explored for various applications. One study outlined the synthesis of ethyl benzoate thiocarbohydrazone, leading to derivatives with potential in creating sym-tetrazine compounds through reactions in polar solvents and oxidation processes. These compounds are of interest due to their applications in materials science and pharmaceuticals (I. Postovskii et al., 1977).

Insecticidal Properties

The incorporation of a thiadiazole moiety into heterocyclic compounds has been investigated for its insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. A study utilized a precursor similar in structure to ethyl 4-(2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate for synthesizing various heterocycles, demonstrating significant insecticidal activity. This research underscores the potential of thiadiazole derivatives in developing new insecticides (A. Fadda et al., 2017).

Antimicrobial and Antifungal Agents

Derivatives of ethyl 4-(2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate have been explored for their potential as antimicrobial and antifungal agents. New compounds have been synthesized and screened for activity against various bacterial and fungal strains, suggesting the usefulness of these derivatives in combating infectious diseases (N. Desai et al., 2007).

Pharmaceutical Applications

Thiadiazole derivatives, closely related to ethyl 4-(2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate, have been designed and synthesized for their anti-inflammatory and analgesic properties. These compounds show promise in medicinal chemistry, offering potential new therapies for inflammation and pain management (Anas M H Shkair et al., 2016).

Electrochemical and Electrochromic Properties

Research into the electrochemical and electrochromic properties of polymers derived from ethyl 4-(2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate indicates their potential in developing advanced materials. These properties are crucial for applications in smart windows, displays, and other technologies where color change upon electrical stimulus is desired (Bin Hu et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of Ethyl 4-(2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is Glutaminase (GLS) . GLS is an enzyme that plays a crucial role in the metabolism of glutamine, a non-essential amino acid that is vital for cell proliferation and survival .

Mode of Action

Ethyl 4-(2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate acts as a GLS inhibitor . It inhibits the activity of GLS, thereby disrupting the metabolic pathway of glutamine . This disruption leads to a decrease in the production of glutathione (GSH), a downstream product of glutamine metabolism .

Biochemical Pathways

The compound affects the glutamine metabolic pathway . Under normal conditions, glutamine is hydrolyzed by GLS into glutamate, which is then used to synthesize GSH . GSH is an important antioxidant that protects cells from oxidative damage and promotes cell proliferation . By inhibiting GLS, the compound disrupts this pathway, leading to a decrease in GSH production .

Result of Action

The inhibition of GLS and the subsequent decrease in GSH production can lead to an increase in oxidative stress within the cell . This can result in cell death, particularly in cells that are heavily dependent on glutamine for survival and proliferation, such as cancer cells . Therefore, the compound may have potential therapeutic effects against certain types of cancer, such as triple-negative breast cancer (TNBC) .

Propiedades

IUPAC Name |

ethyl 4-[[2-[[5-(2-methylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S2/c1-4-25-15(24)11-5-7-12(8-6-11)18-13(22)9-26-17-21-20-16(27-17)19-14(23)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,18,22)(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJISIPLFPXLZTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2496317.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2496319.png)

![4-ethylsulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2496320.png)

![2-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide](/img/structure/B2496325.png)

![N-(3,4-dimethylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2496328.png)

![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2496332.png)

![1-(benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2496333.png)

![(1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2496334.png)